molecular formula C10H15ClN2O B1373762 4-Amino-N-ethyl-3-methylbenzamide hydrochloride CAS No. 912838-71-2

4-Amino-N-ethyl-3-methylbenzamide hydrochloride

Cat. No. B1373762
M. Wt: 214.69 g/mol
InChI Key: XFCXPFZGWJUNNV-UHFFFAOYSA-N
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Description

“4-Amino-N-ethyl-3-methylbenzamide hydrochloride” is a chemical compound with the CAS Number: 912838-71-2. Its molecular weight is 214.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O.ClH/c1-3-12-10(13)8-4-5-9(11)7(2)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Molecular Properties and Activity : A study on a structurally related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focuses on its molecular properties such as density, refractive index, molar refractivity, and polarizability. These properties are relevant in understanding the compound's antiemetic and parasympathomimetic activities (Sawale, Kalyankar, George, & Deosarkar, 2016).

  • Synthesis and Derivatives : The synthesis of various derivatives of related compounds, such as 2-(3,4-dimethoxyphenyl)ethylamine, has been studied for their potential antiulcer activities. These syntheses provide insights into the chemical modification and therapeutic potential of similar compounds (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

  • Environmental Applications : A derivative of a similar compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, impregnated into hydrous zirconium oxide, has been utilized for the removal of Ni(II) from aqueous solutions. This application demonstrates the potential of such compounds in environmental remediation and pollution control (Rahman & Nasir, 2019).

  • Pharmaceutical Research : Research on the structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides, which are similar to the compound , reveals insights into their potential as gastroprokinetic agents. Understanding the effect of different substituents on these compounds' activities is crucial for developing new pharmaceuticals (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

  • Thermal Stability Analysis : The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a compound related to 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, has been studied using dynamic DSC curves. This research is significant for understanding the stability and safety of such compounds under various conditions (Cong & Cheng, 2021).

  • Electrospray Mass Spectrometry : Investigations using electrospray mass spectrometry on N-linked carbohydrates derivatized at the reducing terminus, including with derivatives of 4-amino-N-(2-diethylaminoethyl)benzamide, provide insights into the analytical applications of these compounds (Harvey, 2000).

  • Solubility and Dissolution Behavior : The solubility of 4-aminobenzamide in various solvents has been measured to understand its dissolution behavior. Such studies are crucial for the formulation of pharmaceuticals and other chemical products (Ouyang, Na, Zhou, Liu, Xiao, & Hao, 2019).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-amino-N-ethyl-3-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-4-5-9(11)7(2)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXPFZGWJUNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-3-methylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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